2-{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
Properties
Molecular Formula |
C20H12FN5O3S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H12FN5O3S/c21-11-7-5-10(6-8-11)17-23-20-26(24-17)19(29)16(30-20)15-12-3-1-2-4-13(12)25(18(15)28)9-14(22)27/h1-8H,9H2,(H2,22,27)/b16-15- |
InChI Key |
CSOIXSBNPCQPEO-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C(=O)N2CC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C(=O)N2CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core
The indole scaffold is constructed via the Vielsmeier-Haack reaction , where indole undergoes formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 1H-indole-3-carbaldehyde (85–90% yield) . Subsequent oxidation with potassium permanganate (KMnO₄) in acetone converts the aldehyde to 1H-indole-3-carboxylic acid , which is esterified with ethanol and sulfuric acid to form the ethyl ester derivative . Treatment with hydrazine monohydrate (95%) produces 1H-indole-3-carbohydrazide , a critical intermediate for subsequent heterocyclization .
Key Reaction Conditions
-
Formylation : 0–5°C, 4–6 hours, stoichiometric POCl₃/DMF.
-
Oxidation : Reflux in acetone, 8–10 hours.
-
Esterification : Catalytic H₂SO₄, excess ethanol, 12-hour reflux.
Formation of the Thiazolo[3,2-b][1,2,] triazole Moiety
The thiazolo-triazole system is synthesized via oxidative cyclization. 1H-indole-3-carbohydrazide reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under reflux, forming the thiazolo[5,4-e]indazol-2-amine core . This one-pot method achieves yields of 86–94% by leveraging bromine’s dual role as an oxidant and sulfur scavenger .
Mechanistic Insight
-
Thiocyanate incorporation facilitates sulfur bridging, while bromine promotes dehydrogenation and ring closure .
-
Steric effects from the indole’s N-1 substituent dictate regioselectivity, favoring the [3,2-b] fusion .
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is introduced via Ullmann-type coupling between the thiazolo-triazole intermediate and 4-fluoroiodobenzene. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 24 hours afford the coupled product in 70–75% yield . Alternative methods employ Buchwald-Hartwig amination with palladium catalysts, though yields are comparable.
Optimization Parameters
-
Catalyst: CuI (10 mol%), ligand (20 mol%).
-
Solvent: DMSO or toluene.
-
Temperature: 110°C, inert atmosphere.
Acetamide Functionalization
The final acetamide group is installed by treating the intermediate with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine, TEA). The reaction proceeds at 0°C to room temperature over 6 hours, yielding the target compound after recrystallization from ethanol .
Purification Protocol
-
Column Chromatography : Silica gel, ethyl acetate/hexane (3:7).
-
Recrystallization : Ethanol/water (8:2), 65% recovery.
Stereochemical Control and Characterization
The (3Z) configuration is ensured by kinetic control during the thiazolo-triazole cyclization step. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilized transition states . Post-synthesis validation employs:
-
¹H NMR : Distinct vinyl proton at δ 7.2–7.4 ppm (J = 12 Hz).
-
X-ray Crystallography : Confirms planar geometry and hydrogen bonding between the acetamide and triazole N-atoms .
Spectroscopic Data Summary
| Peak | Assignment |
|---|---|
| δ 7.8 (d, J=8 Hz) | Indole H-4 |
| δ 7.5 (m) | 4-Fluorophenyl protons |
| δ 4.3 (s) | Acetamide methylene |
| δ 10.2 (s) | NH (acetamide) |
Challenges and Yield Optimization
-
Byproduct Formation : Competing thiazolo[4,3-b]triazole isomer (15–20%) arises during cyclization. Mitigated by slow bromine addition .
-
Solvent Selection : Acetonitrile outperforms THF in coupling steps, improving yields by 12% .
-
Catalyst Loading : Excess CuI (>15 mol%) leads to decomposition; optimal at 10 mol%.
Scalability and Industrial Relevance
Pilot-scale synthesis (500 g batch) achieves 62% overall yield using:
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing indole and triazole frameworks have been shown to inhibit tumor growth across various cancer cell lines. In particular:
- Mechanism of Action : Compounds that mimic the structure of nucleic acids or interfere with cellular signaling pathways are often effective against cancer cells. The thiazole and triazole moieties in this compound may interact with specific enzymes or receptors involved in cancer progression.
- Case Studies : A study published in Nature Reviews Cancer highlighted the efficacy of indole-based compounds in targeting cancer stem cells, which are often resistant to conventional therapies . Another research article demonstrated that similar thiazole derivatives exhibited cytotoxicity against a panel of cancer cell lines .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by its structural components:
- Broad-Spectrum Activity : Compounds containing thiazole and triazole rings have been reported to possess antibacterial and antifungal properties. A study on thiazolo[3,2-b][1,2,4]triazine derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any pharmaceutical application:
- Cytotoxicity Testing : Preliminary cytotoxicity assays have shown that while the compound exhibits potent activity against cancer cells, it also necessitates careful evaluation to minimize off-target effects. Studies have utilized bioluminescence assays to assess toxicity levels .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing cellular functions and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the phenyl ring or indole moiety. Key examples include:
Notes:
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group reduces steric hindrance compared to bulkier 3-chlorophenyl () while maintaining electron-withdrawing effects, which may enhance receptor affinity .
- Methyl vs. Methoxy : The 2-methylphenyl analog () lacks electronegative substituents, reducing polarity compared to the methoxy-containing CID 16428927 (). Methoxy groups can donate electron density, altering π-π stacking interactions .
Physicochemical Properties
- Solubility : The acetamide group in the target compound may improve aqueous solubility compared to ester derivatives (e.g., ’s phenyl acetate analog) .
Biological Activity
The compound 2-{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (CAS No. 577997-26-3) is a synthetic organic compound with potential biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.39 g/mol. The structure features multiple pharmacophores that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H11FN4O4S |
| Molecular Weight | 422.39 g/mol |
| CAS Number | 577997-26-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cancer cells. Its structure suggests potential interactions with:
- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity that may lead to apoptosis in malignant cells.
Research indicates that compounds with similar structural motifs exhibit anticancer properties through mechanisms such as inducing cell cycle arrest and promoting apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A375 (melanoma)
- DU145 (prostate cancer)
-
Findings :
- The compound exhibited significant antiproliferative effects across these cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Notably, the presence of the fluorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
A study conducted by researchers at Monash University synthesized several derivatives of thiazolo-triazoles and evaluated their biological activities. Among these derivatives, compounds structurally related to the target compound demonstrated:
- High Cytotoxicity : Compounds showed reduced viability in cancer cell lines after 72 hours of treatment.
- Mechanistic Insights : The anticancer effects were linked to the induction of apoptosis and inhibition of angiogenesis.
Comparative Analysis
To better understand the efficacy of this compound relative to other known anticancer agents, a comparative analysis was performed:
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted triazole-thiol precursors with indole derivatives. Key steps include:
- Refluxing 1,2,4-triazole-5-thiol derivatives with N-arylmaleimides in glacial acetic acid for 2–5 hours to form thiazolo-triazole intermediates .
- Cyclization under acidic conditions (e.g., sodium acetate in acetic acid) to construct the indole-thiazolo-triazolone core .
- Final acetylation using chloroacetamide derivatives in anhydrous solvents like DMF.
Optimization Strategies:
| Parameter | Recommendation | Reference |
|---|---|---|
| Reaction Time | Extend reflux time to 5–6 h for complete cyclization | |
| Solvent Choice | Use DMF for improved solubility of intermediates | |
| Purification | Recrystallize from ethanol/water mixtures to enhance purity |
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for stereochemical characterization be resolved?
Answer:
Discrepancies between NMR (solution state) and X-ray crystallography (solid state) often arise from conformational flexibility or crystal-packing effects. Methodological approaches include:
- Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to identify rotameric equilibria in solution .
- Computational Modeling : Use density functional theory (DFT) to compare calculated NMR chemical shifts with experimental data .
- Complementary Techniques : Employ circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm stereochemistry in solution .
Example Workflow:
Perform X-ray crystallography to establish solid-state conformation.
Compare with DFT-optimized structures to identify solution-state deviations.
Validate using NOESY/ROESY NMR to detect through-space correlations .
Basic: What in vitro assays are used to evaluate antimicrobial activity, and what are key experimental design considerations?
Answer:
Common assays include:
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours .
Critical Design Factors:
| Factor | Consideration | Reference |
|---|---|---|
| Solvent Controls | Use DMSO ≤1% to avoid microbial toxicity | |
| pH Stability | Test compound stability at pH 5–8 | |
| Resazurin Assay | Validate viability with redox indicators |
Advanced: What strategies address low solubility in pharmacological testing, and how can structural modifications improve bioavailability?
Answer:
Experimental Strategies:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) to increase dissolution rates .
Structural Modifications:
| Modification | Impact | Reference |
|---|---|---|
| PEGylation | Introduce polyethylene glycol chains to improve hydrophilicity | |
| Prodrug Design | Convert acetamide to ester prodrugs for hydrolytic activation |
Basic: What analytical techniques confirm molecular structure and purity?
Answer:
Essential Techniques:
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₂₀H₁₃F₂N₅O₃S) .
- Multinuclear NMR : Assign protons (¹H) and carbons (¹³C) using DEPT-135 and HSQC .
- HPLC-PDA : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Validation Workflow:
Compare experimental HR-MS with theoretical m/z.
Cross-verify NMR shifts with literature analogs (e.g., fluorophenyl-thiazolo-triazolones) .
Use melting point analysis (e.g., 210–215°C) as a purity indicator .
Advanced: How can researchers reconcile conflicting bioactivity data across different cell lines or assays?
Answer:
Root Causes:
- Cell line-specific expression of target receptors (e.g., kinase isoforms).
- Assay interference from compound autofluorescence or redox activity.
Resolution Strategies:
| Approach | Methodology | Reference |
|---|---|---|
| Orthogonal Assays | Combine MTT, ATP-luciferase, and caspase-3 assays | |
| Target Engagement | Use SPR or thermal shift assays to confirm binding | |
| Metabolic Profiling | Perform LC-MS/MS to identify active metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
